3-Hydroxy-3-(oxan-4-yl)butanal
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Overview
Description
3-Hydroxy-3-(oxan-4-yl)butanal is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by the presence of a hydroxyl group and an oxan-4-yl group attached to a butanal backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-4-yl)butanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of an aldehyde with a ketone, followed by cyclization to form the oxan-4-yl ring . The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(oxan-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(oxan-4-yl)butanal.
Reduction: Formation of 3-hydroxy-3-(oxan-4-yl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-3-(oxan-4-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)butanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is exploited in various applications, including catalysis and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanal: Lacks the oxan-4-yl group, making it less complex in structure.
3-Hydroxy-3-methylbutanal: Contains a methyl group instead of the oxan-4-yl group.
4-Hydroxy-3-(oxan-4-yl)butanal: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Hydroxy-3-(oxan-4-yl)butanal is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-hydroxy-3-(oxan-4-yl)butanal |
InChI |
InChI=1S/C9H16O3/c1-9(11,4-5-10)8-2-6-12-7-3-8/h5,8,11H,2-4,6-7H2,1H3 |
InChI Key |
OMXRCSAAGPTUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(C1CCOCC1)O |
Origin of Product |
United States |
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